Manganese oxalate

Heterogeneous catalysis Supported catalyst preparation Precursor chemistry

Manganese oxalate (MnC₂O₄, CAS 640-67-5) is an inorganic salt of manganese(II) and oxalic acid, typically encountered as the dihydrate (MnC₂O₄·2H₂O) or anhydrous form. The compound exists in multiple crystal polymorphs: monoclinic α-MnC₂O₄·2H₂O, orthorhombic γ-MnC₂O₄·2H₂O, and orthorhombic MnC₂O₄·3H₂O, each exhibiting distinct thermal decomposition pathways and resultant oxide phases.

Molecular Formula C2H2O4.Mn
C2H2MnO4
Molecular Weight 144.97 g/mol
CAS No. 640-67-5
Cat. No. B1580582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese oxalate
CAS640-67-5
Molecular FormulaC2H2O4.Mn
C2H2MnO4
Molecular Weight144.97 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)O.[Mn]
InChIInChI=1S/C2H2O4.Mn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);
InChIKeyIEBUJWPMONWWDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Manganese Oxalate (CAS 640-67-5) Procurement Specification and Baseline Characterization for Industrial R&D


Manganese oxalate (MnC₂O₄, CAS 640-67-5) is an inorganic salt of manganese(II) and oxalic acid, typically encountered as the dihydrate (MnC₂O₄·2H₂O) or anhydrous form [1]. The compound exists in multiple crystal polymorphs: monoclinic α-MnC₂O₄·2H₂O, orthorhombic γ-MnC₂O₄·2H₂O, and orthorhombic MnC₂O₄·3H₂O, each exhibiting distinct thermal decomposition pathways and resultant oxide phases [2]. With a molecular weight of 142.96 g/mol (anhydrous) and characteristic pale pink crystalline appearance, manganese oxalate functions primarily as a single-source precursor for synthesizing MnO, Mn₂O₃, and Mn₃O₄ nanoparticles, as well as an anode material for lithium-ion batteries [3].

Why Generic Substitution of Manganese Oxalate with Other Manganese Precursors Fails: Quantified Performance Divergence


Manganese oxalate cannot be generically substituted by other manganese salts or alternative metal oxalates without measurable performance consequences. Direct comparative studies demonstrate that manganese oxalate exhibits quantifiably weaker precursor-support interactions than manganese acetate when impregnated on silica, producing distinctly different oxide phases after calcination [1]. Among d-block metal oxalates evaluated as lithium-ion battery anodes, manganese oxalate demonstrates the highest capacitive contribution and superior capacity retention at elevated C-rates compared to Fe, Co, Ni, Cu, and Zn oxalates, while cobalt oxalate suffers severe capacity fading after 40 cycles [2][3]. Furthermore, thermal decomposition of manganese oxalate dihydrate occurs at measurably different temperature intervals in air (decomposition: 230-361°C) versus inert argon (335-434°C), necessitating atmosphere-specific process control that would not translate to alternative precursor systems [4].

Manganese Oxalate (CAS 640-67-5): Quantified Differentiation Evidence Against Comparator Compounds


Manganese Oxalate vs. Manganese Acetate: Quantified Precursor-Support Interaction Difference in Silica-Supported Catalyst Synthesis

In a direct head-to-head comparison, silica impregnated with manganese oxalate dihydrate (MnC₂O₄·2H₂O) versus manganese acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O), both calcined at 1000°C for 5 h in static air, produced fundamentally different manganese oxide phases due to quantifiably weaker precursor-support interactions in the oxalate system [1]. The acetate-derived catalyst exhibited strong silica-precursor interactions yielding detectable manganese silicate species and promoting α-quartz crystallization from amorphous silica; in contrast, the oxalate-derived catalyst produced Mn₂O₃, Mn₃O₄, and minor MnO without silicate formation [1].

Heterogeneous catalysis Supported catalyst preparation Precursor chemistry

Manganese Oxalate vs. Cobalt, Iron, Nickel, Copper, and Zinc Oxalates: Comparative Electrochemical Performance as Lithium-Ion Battery Anodes

A systematic comparative electrochemical study of six d-block metal oxalates (M = Mn, Fe, Co, Ni, Cu, Zn) synthesized via reverse micelle method evaluated their performance as lithium-ion battery anodes [1]. While iron and cobalt oxalates demonstrated the highest reversible capacities (Fe: ~700 mAh g⁻¹; Co: >900 mAh g⁻¹), manganese oxalate exhibited the highest capacitive contribution among all tested oxalates and the best capacity retention at 2C rate [1]. In a separate study, CoC₂O₄ showed severe capacity fading after 40 cycles, ultimately delivering only 400-600 mAh g⁻¹, whereas MnC₂O₄ maintained good cycling stability throughout extended cycling [2].

Lithium-ion battery Anode materials Electrochemical energy storage

Manganese Oxalate Thermal Decomposition: Quantified Atmosphere-Dependent Temperature Profiles vs. Other Transition Metal Oxalates

Thermogravimetric and differential thermal analysis of γ-MnC₂O₄·2H₂O reveals quantitatively distinct decomposition intervals depending on atmosphere: dehydration occurs at 140-187°C in Ar and 140-182°C in air; oxalate decomposition proceeds at 335-434°C in Ar versus 230-361°C in air [1]. Class-level inference from studies of manganese, cobalt, and nickel oxalate dihydrates indicates that thermal stability of anhydrous oxalates follows an order dependent on metal ion nature, with decomposition in air initiated at lower temperatures than in nitrogen due to oxidation of the cation from divalent to trivalent state [2].

Thermal analysis Precursor decomposition Oxide synthesis

Manganese Oxalate Dihydrate vs. Trihydrate: Quantified Dehydration Enthalpy and Thermal Behavior Differentiation

Direct comparative analysis of MnC₂O₄·2H₂O (monoclinic) and MnC₂O₄·3H₂O (orthorhombic) reveals quantifiable differences in dehydration energetics and thermal behavior [1]. Dehydration of the dihydrate proceeds in a single step with enthalpy change ΔH = 86 kJ/mol, whereas the trihydrate undergoes three-step dehydration with total ΔH = 132 kJ/mol [1]. The oxidative decomposition of anhydrous oxalate derived from the dihydrate leads to both Mn(III) and Mn(IV) species, while the oxidation process is significantly weaker when starting from the trihydrate, indicating that the orthorhombic crystal lattice stabilizes lower oxidation states of manganese [1].

Thermochemistry Hydrate decomposition Material characterization

Morphology-Controlled Manganese Oxalate: Quantified Electrochemical Performance of Rod vs. Cube Morphologies

Reaction temperature during solvothermal synthesis directly controls manganese oxalate morphology and consequent electrochemical performance [1][2]. MnC₂O₄ prepared at 220°C yields mesoporous rod-shaped particles with optimized specific surface area and pore volume; this morphology delivers 972 mAh/g after 500 cycles at 2 A/g and 949 mAh/g after 500 cycles at 5 A/g [1]. In a separate study varying reactant concentration (0.1-0.3 mol·L⁻¹), manganese oxalate transitions from rods to cubes, with mesoporous rods prepared at 0.2 mol·L⁻¹ maintaining 920 and 790 mAh·g⁻¹ after 300 cycles at 2 and 5 A·g⁻¹ respectively [2].

Morphology engineering Lithium-ion battery Nanostructured materials

Manganese Oxalate (CAS 640-67-5): Evidence-Backed Industrial and Research Application Scenarios


Silica-Supported Manganese Oxide Catalyst Synthesis Requiring Pure MnOx Phases Without Silicate Contamination

When impregnating silica supports for manganese oxide catalyst preparation, manganese oxalate dihydrate produces Mn₂O₃, Mn₃O₄, and minor MnO upon calcination at 600-1000°C without forming manganese silicate byproducts or inducing α-quartz crystallization [1]. This differentiates it from manganese acetate, which generates strong precursor-support interactions leading to silicate species [1]. Procurement should specify manganese oxalate when pure, unsupported manganese oxide phases on silica are required for catalytic applications.

Lithium-Ion Battery Anode Material Requiring Superior Cycle Stability at High C-Rates

For lithium-ion battery anode applications where capacity retention under high-rate cycling is the primary performance metric, manganese oxalate demonstrates the best capacity retention at 2C rate among Mn, Fe, Co, Ni, Cu, and Zn oxalates [1][2]. Although cobalt oxalate offers higher initial capacity (>900 mAh g⁻¹), it suffers severe capacity fading after 40 cycles (degrading to 400-600 mAh g⁻¹) whereas manganese oxalate maintains cycling stability [3]. Morphology-optimized mesoporous MnC₂O₄ rods deliver 920-972 mAh/g after 300-500 cycles at 2 A/g [4][5].

Single-Source Precursor for Controlled Synthesis of MnO, Mn₂O₃, or Mn₃O₄ Nanoparticles

Manganese oxalate nanorods function as a versatile single-source precursor for synthesizing single-phase nanoparticles of MnO, Mn₂O₃, and Mn₃O₄ under specific reaction conditions [1][2]. Thermal decomposition atmosphere directly controls the oxide product: inert Ar atmosphere yields MnO; oxidative air atmosphere yields mixed-valence manganese oxides in higher oxidation states [3]. The hydrate form selected (dihydrate vs. trihydrate) further controls oxidation state distribution, with dihydrate producing both Mn(III) and Mn(IV) while trihydrate stabilizes lower oxidation states [4].

Water Oxidation Catalysis via Manganese Oxide Phases Derived from Oxalate Precursor

Thermal decomposition of manganese(II) oxalate single-source precursor in various environments (air, nitrogen, vacuum) yields three distinct mineral phases: bixbyite (Mn₂O₃), hausmannite (Mn₃O₄), and manganosite (MnO) [1]. Chemical water oxidation testing using ceric ammonium nitrate demonstrates maximum catalytic activity for Mn₂O₃ and MnO, whereas Mn₃O₄ exhibits limited activity [1]. Photocatalytic water oxidation with [Ru(bpy)₃]²⁺ sensitizer shows tremendous enhancement in oxygen evolution for Mn₂O₃ and amorphous MnOx derived from the oxalate precursor [1].

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